Magnesium acetylacetonate

Übersicht

Beschreibung

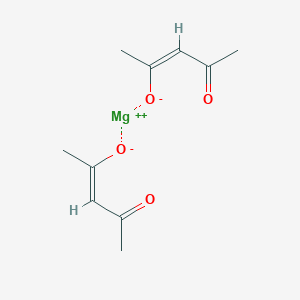

Magnesium, bis(2,4-pentanedionato-o,o’)- is a coordination compound with the formula C₁₀H₁₄MgO₄. It is also known as bis(acetylacetonato)magnesium or magnesium acetylacetonate. This compound is characterized by the presence of two 2,4-pentanedionate ligands coordinated to a central magnesium ion. It is commonly used in various chemical applications due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Magnesium, bis(2,4-pentanedionato-o,o’)- can be synthesized through the reaction of magnesium salts with acetylacetone (2,4-pentanedione). A common method involves dissolving magnesium chloride in ethanol and adding acetylacetone to the solution. The reaction mixture is then heated under reflux conditions, leading to the formation of the desired compound. The product is typically isolated by filtration and purified by recrystallization.

Industrial Production Methods: In industrial settings, the production of magnesium, bis(2,4-pentanedionato-o,o’)- follows similar principles but on a larger scale. The use of continuous reactors and automated systems ensures consistent quality and yield. The reaction conditions, such as temperature and solvent choice, are optimized to maximize efficiency and minimize costs.

Analyse Chemischer Reaktionen

Types of Reactions: Magnesium, bis(2,4-pentanedionato-o,o’)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of magnesium oxide and other by-products.

Reduction: It can be reduced using reducing agents like sodium borohydride, resulting in the formation of magnesium metal and acetylacetone.

Substitution: The 2,4-pentanedionate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidation: Oxygen or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride in an inert atmosphere.

Substitution: Ligands such as phosphines or amines in an appropriate solvent.

Major Products Formed:

Oxidation: Magnesium oxide and acetylacetone derivatives.

Reduction: Magnesium metal and acetylacetone.

Substitution: New coordination compounds with different ligands.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Magnesium acetylacetonate is an organometallic compound with the formula C₁₀H₁₄MgO₄. It commonly exists as a crystalline solid and has a melting point of approximately 276 °C. The compound is known for its ability to form stable complexes with various ligands due to its bidentate nature, which allows it to coordinate with metal ions effectively.

Catalysis

Polymer Synthesis:

Mg(AcAc)₂ is often utilized as a catalyst in the synthesis of polymers. Its ability to facilitate reactions through coordination chemistry makes it valuable in producing polyolefins and other polymeric materials. For instance, it has been used in the polymerization of ethylene and propylene, enhancing reaction rates and yielding higher molecular weight products .

Transesterification Reactions:

In biodiesel production, this compound serves as a catalyst for transesterification reactions. Studies have shown that it can effectively convert triglycerides into biodiesel and glycerol, providing an eco-friendly alternative to traditional catalysts like sodium hydroxide or potassium hydroxide .

Analytical Chemistry

Chemical Modifier in Spectroscopy:

Mg(AcAc)₂ has been investigated for its role as a chemical modifier in graphite furnace atomic absorption spectrometry (GF AAS). Research indicates that while it can decrease the absorbance signals of certain metals (e.g., vanadium), it may also stabilize the analytes at higher temperatures, thus improving detection limits under specific conditions .

Case Study:

A study examined the influence of Mg(AcAc)₂ on vanadium detection in xylene solutions. It was found that the presence of this compound could lead to the formation of more refractory compounds, affecting the accuracy of vanadium measurements. The study recommended further investigation into recovery tests for accurate quantification .

Material Science

Synthesis of Nanomaterials:

this compound is employed in the synthesis of magnesium oxide nanoparticles through thermal decomposition methods. These nanoparticles exhibit unique properties suitable for applications in catalysis, drug delivery, and as additives in various materials .

Refractory Materials:

Due to its thermal stability, Mg(AcAc)₂ is used in producing refractory materials for furnace linings in metal production, particularly iron and steel industries. Its ability to withstand high temperatures makes it ideal for such applications .

Biomedical Applications

Drug Delivery Systems:

Recent research has explored the potential of this compound in drug delivery systems. Its biocompatibility and ability to form complexes with pharmaceutical agents make it a candidate for improving drug solubility and bioavailability .

Summary Table of Applications

| Application Area | Specific Use Case | Benefits/Outcomes |

|---|---|---|

| Catalysis | Polymer synthesis | Enhanced reaction rates |

| Transesterification for biodiesel production | Eco-friendly alternative catalyst | |

| Analytical Chemistry | Chemical modifier in GF AAS | Improved detection limits |

| Material Science | Synthesis of magnesium oxide nanoparticles | Unique properties for diverse applications |

| Refractory materials | High thermal stability | |

| Biomedical Applications | Drug delivery systems | Improved solubility and bioavailability |

Wirkmechanismus

The mechanism of action of magnesium, bis(2,4-pentanedionato-o,o’)- involves the coordination of the magnesium ion with the 2,4-pentanedionate ligands. This coordination stabilizes the magnesium ion and enhances its reactivity. The compound can interact with various molecular targets, including enzymes and other metal ions, through ligand exchange and coordination chemistry. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Magnesium acetylacetonate: Similar in structure but with different ligand arrangements.

Magnesium bis(acetylacetonate): Another coordination compound with acetylacetonate ligands.

Magnesium 2,4-pentanedionate dihydrate: Contains water molecules in its structure, affecting its reactivity and stability.

Uniqueness: Magnesium, bis(2,4-pentanedionato-o,o’)- is unique due to its specific ligand coordination, which imparts distinct chemical and physical properties. Its stability and reactivity make it suitable for a wide range of applications, from catalysis to material science.

Biologische Aktivität

Magnesium acetylacetonate (Mg(Acac)₂) is an organometallic compound that has garnered attention for its various applications in biological and materials science. This article explores its biological activity, including its interactions, potential therapeutic roles, and implications in catalysis.

Chemical Structure and Properties

This compound is a coordination complex where magnesium is chelated by two acetylacetonate ligands. The compound exists in both anhydrous and dihydrate forms, with the latter being more commonly studied due to its stability and solubility in organic solvents. Its molecular formula is with a molecular weight of approximately 258.55 g/mol. The compound typically appears as a white to off-white solid with a melting point around 265 °C.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have shown that metal acetylacetonates can inhibit the growth of bacteria and fungi, potentially due to their ability to disrupt cellular membranes or interfere with metabolic processes .

- Case Study : A study on metal acetylacetonates, including magnesium, demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The effectiveness varied with the concentration and specific substituents on the acetylacetonate ligands.

2. Catalytic Activity

This compound serves as a precursor for catalysts in organic synthesis. Its ability to form stable complexes enhances its utility in various catalytic processes, including polymerization and oxidation reactions .

- Research Findings : In catalysis, Mg(Acac)₂ has been used to facilitate reactions under mild conditions, demonstrating efficiency comparable to traditional catalysts but with reduced environmental impact. For example, it has been employed in the synthesis of dopant-free silicon solar cells, significantly improving electron transport properties .

Interaction with Biological Systems

The interaction of this compound with biological systems is an area of active research. Understanding these interactions is crucial for assessing safety and efficacy in potential therapeutic applications.

3. Toxicity Studies

While magnesium itself is an essential nutrient for many biological functions, the toxicity of this compound needs careful evaluation. Studies suggest that at elevated concentrations, it may exhibit cytotoxic effects on certain cell lines, highlighting the importance of dosage when considering therapeutic applications .

Comparative Analysis of Metal Acetylacetonates

To better understand the unique properties of this compound compared to other metal acetylacetonates, a comparative table is provided below:

| Compound | Formula | Unique Features |

|---|---|---|

| This compound | Good solubility; effective catalyst precursor | |

| Zinc Acetylacetonate | Different catalytic properties; used in organic reactions | |

| Calcium Acetylacetonate | Less soluble; different reactivity | |

| Iron Acetylacetonate | Notable for magnetic properties; used in materials science |

Eigenschaften

CAS-Nummer |

14024-56-7 |

|---|---|

Molekularformel |

C10H14MgO4 |

Molekulargewicht |

222.52 g/mol |

IUPAC-Name |

magnesium;(E)-4-oxopent-2-en-2-olate |

InChI |

InChI=1S/2C5H8O2.Mg/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3+; |

InChI-Schlüssel |

AKTIAGQCYPCKFX-SYWGCQIGSA-L |

SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Mg+2] |

Isomerische SMILES |

C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].[Mg+2] |

Kanonische SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Mg+2] |

Key on ui other cas no. |

14024-56-7 |

Piktogramme |

Corrosive; Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.